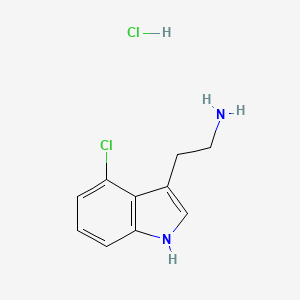

5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

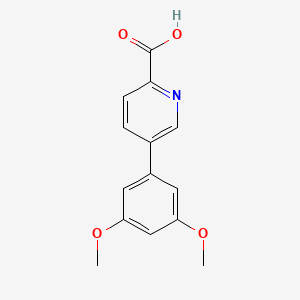

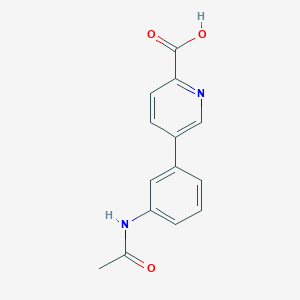

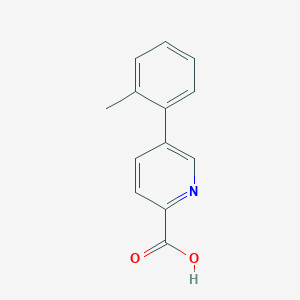

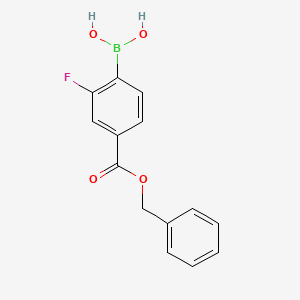

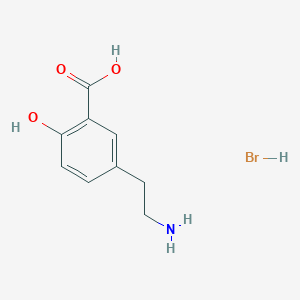

The compound “5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide” is a complex organic molecule. It likely contains an aminoethyl group (-NH2-CH2-CH2-) and a hydroxybenzoic acid group (a benzene ring with a -OH and -COOH attached), and is a hydrobromide salt .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and halogenated compounds .Chemical Reactions Analysis

The compound, being an organic molecule, would be expected to undergo various organic reactions. These could include reactions at the amine group, the carboxylic acid group, or the benzene ring .Scientific Research Applications

Drug Development and Pharmacology

This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is conducive to forming derivatives that can act as intermediates in the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties . The hydrobromide salt form may enhance solubility and stability, making it suitable for medicinal chemistry applications.

Biotinylation in Biochemistry

In biochemistry, this compound can be used for biotinylation, which is the process of attaching biotin to proteins and other macromolecules. This is particularly useful in affinity-based applications such as protein purification and the detection of proteins in assays like ELISA and Western blotting .

Material Science

The compound’s reactive amine group makes it a candidate for creating novel polymers and materials with specific properties. It could be used to modify surfaces or create new biocompatible materials that can be used in various industrial and medical applications .

Environmental Science

Derivatives of this compound may be used in environmental science to develop new materials or chemicals that can help in the remediation of pollutants. Its potential to bind with various substances could make it useful in the capture or breakdown of environmental contaminants .

Biotechnology

In biotechnology, the compound’s ability to react with various functional groups makes it a valuable tool for modifying biological molecules. It can be used in the conjugation of biomolecules, which is essential for developing biosensors, diagnostic tools, and targeted drug delivery systems .

Synthetic Chemistry

As a building block in synthetic chemistry, this compound can be used to synthesize a wide range of heterocyclic compounds. Its versatility in reactions allows for the creation of complex molecules that can have multiple applications, including the development of new chemical entities with potential therapeutic effects .

Mechanism of Action

Target of Action

Similar compounds such as 2-aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Related compounds, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao) with an initial competitive phase, followed by a time-dependent inhibition of mao . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds, such as 2-aminoethyl carboxamide derivatives, have been associated with the inhibition of monoamine oxidase (mao), suggesting that this compound may also affect similar pathways . Additionally, 2-aminothiazole-based compounds have been associated with various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Related compounds, such as 2-aminothiazole-based compounds, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may have similar effects.

Future Directions

properties

IUPAC Name |

5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZNLFCHHKSJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C(=O)O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.